Sodium methoxide
Overview
Description
Synthesis Analysis
Sodium methoxide is synthesized from methanol (CH3OH) and sodium hydroxide (NaOH). Research by Aeamsuksai et al. (2020) explored the process simulation of sodium methoxide synthesis under three different schemes, with Scheme C (one reactive distillation column and pervaporation membrane) showing promising potential as an energy-efficient alternative due to its lower total energy consumption (Aeamsuksai et al., 2020).
Molecular Structure Analysis
While specific molecular structure analysis of sodium methoxide was not directly provided in the sourced articles, its structure plays a crucial role in its reactivity and application. As a methoxide ion (CH3O-) bonded to a sodium ion (Na+), its structure enables it to act as a strong nucleophile and base in organic synthesis.
Chemical Reactions and Properties
Sodium methoxide participates in various chemical reactions, primarily as a catalyst or reagent. It has been used in the copper-catalyzed reaction of unactivated aryl bromides, showing the compound's versatility in facilitating the synthesis of methyl aryl ethers (Aalten et al., 1989). Additionally, Elhaj et al. (2023) demonstrated its catalytic capability in one-pot glycidol synthesis via trans-esterification between glycerol and dimethyl carbonate, highlighting its efficiency and recyclability as a catalyst (Elhaj et al., 2023).
Scientific Research Applications
-
Organic Synthesis
- Field: Organic Chemistry
- Application: Sodium methoxide is a routinely used base in organic chemistry, applicable to the synthesis of numerous compounds ranging from pharmaceuticals to agrochemicals . As a base, it is employed in dehydrohalogenations and various condensations .
- Method: Sodium methoxide is prepared by treating methanol with sodium . The reaction is so exothermic that ignition is possible .
- Results: The high basicity of sodium methoxide is primarily due to the ability of the methoxide anion (CH3O-) to readily accept a proton, forming methanol (CH3OH) and the hydroxide ion (OH-) .
-
Pharmaceuticals and Agrochemicals Synthesis
- Field: Pharmaceutical Chemistry
- Application: Sodium methoxide is useful in the synthesis of pharmaceuticals and agrochemicals .
- Method: Sodium methoxide acts as a nucleophile and is used in the production of methyl ethers .
- Results: The methoxide anion is a strong base, with a pKa value around 15-16, making it a potent proton acceptor . This Brønsted base reactivity is the foundation for many of the synthetic applications of sodium methoxide, as it can be used to deprotonate acidic protons on a wide range of organic substrates .
-
Glycidol Synthesis
- Field: Organic Chemistry
- Application: Sodium methoxide is used as a catalyst in one-pot glycidol synthesis, via trans-esterification between glycerol and dimethyl carbonate .
- Method: An excellent glycerol conversion (99%) and remarkable glycidol yield (75%) was obtained using dimethyl carbonate/glycerol (molar ratio 2:1) in the presence of 3 wt% catalyst amount (with respect to glycerol weight) at 85 °C for a reaction time of 120 min .
- Results: Sodium methoxide was recycled and reused twice with only a slight decrease in glycerol conversion .
-
Industrial Applications
- Field: Industrial Chemistry
- Application: Sodium methoxide is used in various industrial applications . It is often used as a source of sodium methoxide, but the pure material can be isolated by evaporation followed by heating to remove residual methanol .
- Method: Sodium methoxide is prepared by treating methanol with sodium . The reaction is so exothermic that ignition is possible .
- Results: The resulting solution, which is colorless, is often used as a source of sodium methoxide .
-
Drying Agent
- Field: Analytical Chemistry
- Application: Sodium methoxide can be used as a drying agent .
- Method: Sodium methoxide can be used to remove water from samples in analytical chemistry .
- Results: The use of sodium methoxide as a drying agent can improve the accuracy of analytical results by removing water from samples .
-
Polymerization Initiator
- Field: Polymer Chemistry
- Application: Sodium methoxide serves as an initiator of anionic addition polymerization with ethylene oxide, forming a polyether with high molecular weight .
- Method: Sodium methoxide is used to initiate the polymerization of ethylene oxide .
- Results: The result is a polyether with high molecular weight .
-
Biodiesel Production
- Field: Biochemical Engineering
- Application: Sodium methoxide is commonly used as a catalyst in the transesterification process for biodiesel production .
- Method: The transesterification process involves reacting vegetable oils or animal fats with methanol in the presence of sodium methoxide .
- Results: The reaction produces biodiesel (fatty acid methyl esters) and glycerol .
-
Preparation of Esters
- Field: Organic Chemistry
- Application: Sodium methoxide is used in the preparation of esters from carboxylic acids .
- Method: The carboxylic acid is reacted with methanol in the presence of sodium methoxide to produce the corresponding ester .
- Results: The reaction is known as esterification and is commonly used in the synthesis of a wide variety of esters .
-
Preparation of Dimethyl Carbonate
- Field: Industrial Chemistry
- Application: Sodium methoxide is used in the preparation of dimethyl carbonate, an important industrial chemical .
- Method: Sodium methoxide reacts with carbon dioxide under pressure to form dimethyl carbonate .
- Results: The reaction is a key step in the industrial production of dimethyl carbonate, which is used as a solvent and as a reagent in various chemical reactions .
Safety And Hazards
Future Directions
The global market for Sodium methoxide is valued at approximately $500 million, with an expected CAGR of 6.7% through 2030 . A primary driver of this growth is the increasing demand for parenteral drugs due to the rising prevalence of chronic diseases such as diabetes and cancer . Furthermore, with the global population aging, the demand for Sodium methoxide is expected to surge, creating a lucrative opportunity for potential investors .
properties
IUPAC Name |
sodium;methanolate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH3O.Na/c1-2;/h1H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQDUMFSSJAZKTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH3ONa, CH3NaO | |
Record name | SODIUM METHYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | sodium methoxide | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Sodium_methoxide | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8027030 | |
Record name | Methanol, sodium salt | |
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Molecular Weight |
54.024 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Sodium methylate is a white amorphous powder. It reacts with water to form sodium hydroxide, a corrosive material, and methyl alcohol, a flammable liquid. The heat from this reaction may be sufficient to ignite surrounding combustible material or the sodium methylate itself if the water is present in only small amounts. It is used to process edible fats and oils, and to make other chemicals., White hygroscopic solid; [ICSC] White to yellowish solid; Commercial products are powders or solutions in methanol; [Reference #2] White powder; [Aldrich MSDS], WHITE HYGROSCOPIC POWDER. | |
Record name | SODIUM METHYLATE | |
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Record name | Sodium methylate | |
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Record name | SODIUM METHYLATE | |
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Solubility |
Soluble in ethanol, methanol, Soluble in fats, esters, Insoluble in hydrocarbons and most common organic solvents, Solubility in water: reaction | |
Record name | SODIUM METHOXIDE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
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Record name | SODIUM METHYLATE | |
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Density |
greater than 1 at 68 °F (USCG, 1999), Dec by water. Apparent density of solvent-free material is approximately 4.6 lb/gal, Density: 0.45 g/mL at 20 °C, apparent density (packing weight) 0.60 g/mL, 1.3 g/cm³ | |
Record name | SODIUM METHYLATE | |
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Record name | SODIUM METHOXIDE | |
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Record name | SODIUM METHYLATE | |
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Impurities |
In 97.5% sodium methylate powder: 0.5% sodium hydroxide; 0.3% sodium formate; 0.4% sodium carbonate; 0.5% free methanol. | |
Record name | SODIUM METHOXIDE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/755 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Sodium Methoxide | |
Color/Form |
Amorphous, free flowing powder, Tetragonal crystals | |
CAS RN |
124-41-4 | |
Record name | SODIUM METHYLATE | |
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URL | https://cameochemicals.noaa.gov/chemical/4505 | |
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Record name | Sodium methoxide | |
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Record name | Methanol, sodium salt | |
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Record name | Sodium methanolate | |
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Record name | SODIUM METHOXIDE | |
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Record name | SODIUM METHOXIDE | |
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Record name | SODIUM METHYLATE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
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Melting Point |
Melting point (decomposes) = 127 °C, Melting point: decomp. Soluble in cold water. Soluble in methanol. /Solvated form/, No melting point; decomposes at >50 °C | |
Record name | Sodium methylate | |
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Record name | SODIUM METHOXIDE | |
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Record name | SODIUM METHYLATE | |
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URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0771 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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